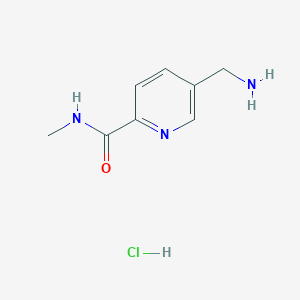

5-(アミノメチル)-N-メチルピリジン-2-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

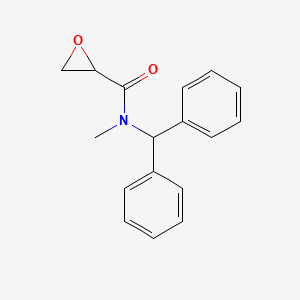

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an aminomethyl group and a carboxamide group attached to a pyridine ring, makes it a versatile molecule for various chemical reactions and applications.

科学的研究の応用

- バイオ燃料と再生可能化学物質: 研究者らは、この化合物の合成力を利用して、バイオマス由来のフルフラールと5-(ヒドロキシメチル)フルフラール (HMF) を貴重なバイオ燃料と再生可能化学物質に変換してきました . 有機合成化学の専門知識はこの取り組みにおいて中心的役割を果たしており、環境に優しい試薬と反応条件が強調されています。

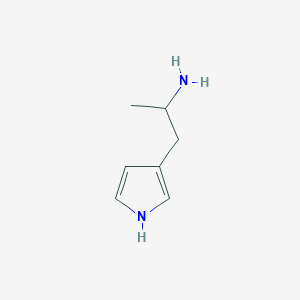

- モノマー合成: HMF は、バイオポリマー用の有望なモノマーである 5-(アミノメチル)2-フランカルボン酸 (AMFC) に変換されています。 このプロセスは、Pt/SiO2 触媒を用いた HMF の空気酸化と、トランスアミナーゼによる還元的アミノ化の 2 段階アプローチを伴います .

- 化合物合成のための試薬: 3-(アミノメチル)フェニルボロン酸塩酸塩 (AMPBH) は、当社の化合物の近縁体であり、有機合成において汎用性の高い試薬として役立ちます。 これは鈴木・宮浦クロスカップリング反応に関与し、複雑な分子の構築を支援します .

有機合成と触媒

ボロン酸誘導体

作用機序

Target of Action

Similar compounds such as δ-aminolevulinic acid (also known as 5ala or 5-aminolevulinic acid) are known to be involved in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .

Mode of Action

For instance, 5ALA, a similar compound, is used in photodynamic detection and surgery of cancer .

Biochemical Pathways

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride may be involved in biochemical pathways similar to those of 5ALA. 5ALA is the first compound in the porphyrin synthesis pathway, which leads to heme in mammals and chlorophyll in plants . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Result of Action

Similar compounds like 5ala have been shown to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

Carboxamidation: The carboxamide group is introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base

特性

IUPAC Name |

5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBCZWPGAYYUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610471-47-0 |

Source

|

| Record name | 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

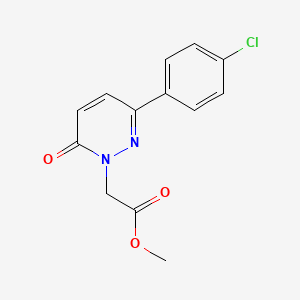

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B2555871.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)

![2,4-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2555882.png)